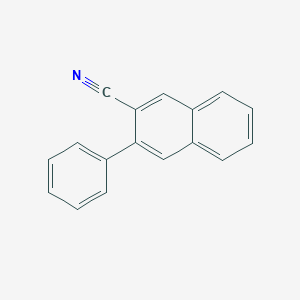

3-Phenylnaphthalene-2-carbonitrile

Description

Contextualization within Polycyclic Aromatic Hydrocarbon Chemistry

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. rsc.orgresearchgate.net They are planar, non-polar molecules that are often formed from the incomplete combustion of organic materials. rsc.org The simplest PAH is naphthalene (B1677914) (C₁₀H₈), which consists of two fused benzene (B151609) rings. rsc.orgrsc.org PAHs are foundational structures in organic chemistry and are studied for their unique electronic properties and presence in materials from fossil fuels to interstellar gas clouds. rsc.org

The 3-Phenylnaphthalene-2-carbonitrile scaffold is built upon the naphthalene core, placing it firmly within the PAH family. The addition of a phenyl group to the naphthalene skeleton creates a larger, non-linear π-conjugated system. This extended conjugation is expected to significantly influence the molecule's electronic and photophysical properties compared to the parent naphthalene, a key area of investigation in PAH chemistry. The study of such substituted PAHs is crucial for understanding how structural modifications can tune their properties for specific applications.

Significance of Naphthalene Derivatives as Synthetic Targets

The naphthalene framework is more than just a simple PAH; it is a privileged scaffold in synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. researchgate.netnih.gov Naphthalene derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov Several FDA-approved drugs, such as Naproxen, Nafcillin, and Terbinafine, incorporate the naphthalene moiety, highlighting its importance in medicinal chemistry. nih.gov

Beyond medicine, naphthalene derivatives are integral to materials science. They are used as building blocks for dyes, pigments, and specialized polymers. researchgate.net Their rigid, aromatic structure can impart desirable thermal and electronic properties to materials. For instance, derivatives like naphthalene sulfonic acids are used as surfactants and dispersants. researchgate.net The pursuit of novel naphthalene derivatives like this compound is driven by the potential to discover new therapeutic agents or functional materials with tailored properties. nih.gov

Role of Nitrile Functionality in Organic Synthesis and Molecular Design

The nitrile, or cyano (-C≡N), group is one of the most versatile functional groups in organic synthesis. nih.gov Its strong electron-withdrawing nature and linear geometry influence the electronic landscape of a molecule. The carbon-nitrogen triple bond provides a reactive site for a wide array of chemical transformations.

Key roles of the nitrile group include:

Synthetic Intermediate: Nitriles can be readily hydrolyzed to form amides and carboxylic acids, or reduced to produce primary amines. nih.gov This makes them valuable precursors for a variety of other compound classes.

Participant in Cycloadditions: The nitrile group can participate in various cycloaddition reactions to construct complex heterocyclic rings, which are common in pharmaceuticals.

Directing Group: In C-H bond functionalization reactions, the nitrile group can act as a directing group, enabling the selective introduction of other substituents onto an aromatic ring.

Molecular Design Element: The polarity and rod-like shape of the nitrile group are utilized in the design of liquid crystals and other functional materials where molecular orientation is critical.

In this compound, the nitrile group activates the naphthalene ring system and provides a synthetic handle for further molecular elaboration, making it a powerful tool for creating diverse and complex chemical architectures.

Overview of Phenylnaphthalene-Carbonitrile Architectures in Current Research

While specific research focused exclusively on this compound is specialized, the broader class of phenylnaphthalene-carbonitrile architectures is of significant interest in materials science and synthetic methodology development. Research in this area typically focuses on two main aspects: their synthesis and their potential applications based on their photophysical and electronic properties.

Synthetic Approaches: The construction of the this compound framework can be envisioned through modern cross-coupling reactions, which are pillars of contemporary organic synthesis. The Suzuki-Miyaura cross-coupling is a particularly powerful method for forming carbon-carbon bonds between aryl groups. A plausible and efficient synthesis would involve the coupling of a naphthalene derivative bearing a boronic acid (or ester) with a halogenated phenyl precursor, or vice-versa.

A hypothetical, yet chemically robust, synthetic strategy is outlined in the table below. This approach starts with a suitably substituted naphthalene precursor, such as 2-bromo-3-iodonaphthalene. A selective Suzuki coupling could first install the phenyl group at the 3-position, followed by a cyanation reaction to introduce the nitrile group at the 2-position.

| Step | Reactant 1 | Reactant 2 | Key Reagents/Catalyst | Product |

| 1 | 2,3-Dibromonaphthalene | Phenylboronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 2-Bromo-3-phenylnaphthalene |

| 2 | 2-Bromo-3-phenylnaphthalene | Zinc Cyanide (Zn(CN)₂) | Pd(PPh₃)₄ | This compound |

This table represents a plausible, illustrative synthetic route. Actual reaction conditions may vary.

Detailed Research Findings and Potential Applications: Research on related, larger aromatic systems containing naphthalene and functional groups suggests that phenylnaphthalene-carbonitriles are promising candidates for organic electronics. Naphthalene diimide (NDI) derivatives, for example, are heavily studied as n-type semiconductors for use in organic field-effect transistors (OFETs) and solar cells due to their electron-accepting capabilities and robust chemical stability. nih.gov The extended π-system of this compound, influenced by both the phenyl and electron-withdrawing nitrile groups, suggests it could exhibit interesting charge-transport properties.

Furthermore, studies on other functionalized PAHs often reveal unique photophysical behaviors, such as fluorescence. The conjugation within the phenylnaphthalene core could lead to strong light absorption and emission in the UV-visible range, opening up possibilities for applications in:

Organic Light-Emitting Diodes (OLEDs): As an emissive material or a host for other dopants.

Chemical Sensors: Where changes in fluorescence could signal the presence of specific analytes.

Photochromic Materials: The integration of such units into larger systems can lead to materials that change color in response to light. nih.gov

Current research focuses on synthesizing libraries of such derivatives to systematically study how the substitution pattern and electronic nature of the functional groups tune the material's properties for these advanced applications.

Building the Naphthalene Core: Direct Annulation and Cyclization

The formation of the fundamental naphthalene scaffold of this compound is often accomplished through direct annulation and cyclization reactions. These methods involve the strategic joining of molecular fragments to construct the fused bicyclic aromatic system.

Intra- and Intermolecular Cyclization Pathways

Both intramolecular and intermolecular cyclization strategies are employed in the synthesis of naphthalene derivatives. Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary components. For instance, N-aryl amides can undergo intramolecular cyclization to form new ring systems. rsc.org Similarly, the intramolecular cyclization of alkynyl esters, sometimes catalyzed by transition metals like gold, can lead to the formation of arylnaphthalene structures. nih.gov

Intermolecular approaches, such as benzannulation reactions, involve the reaction of two or more separate molecules to build the naphthalene core. nih.gov These reactions are crucial for constructing complex aromatic systems from simpler starting materials.

The Importance of Substituted Precursors

The choice of substituted precursors is critical in directing the outcome of naphthalene scaffold construction. The nature and position of substituents on the starting materials can influence the reactivity and regioselectivity of the cyclization reactions. For example, the use of heteroaromatic substituted acetonitriles can serve as valuable precursors for synthesizing a variety of functionally substituted aromatic compounds. mdpi.com The strategic placement of functional groups on the precursors allows for the synthesis of specifically substituted naphthalene derivatives, including those leading to this compound.

A Closer Look at Cycloaddition and Cyclization Mechanisms

The mechanisms of cycloaddition and cyclization reactions are fundamental to understanding the formation of the naphthalene core. Cycloaddition reactions, such as the [2+2] cycloaddition of terminal alkenes with allenoates, provide a rapid method for synthesizing substituted ring systems. nih.govorganic-chemistry.org The reaction mechanism often involves a one-step asynchronous process where new chemical bonds form at different rates. rsc.org

Mechanistic studies, including kinetic analyses, help to elucidate the possible pathways of these reactions. Understanding these mechanisms is crucial for optimizing reaction conditions and controlling the stereochemistry and regiochemistry of the final product.

Attaching the Phenyl Group: Cross-Coupling Reactions

Once the naphthalene core is established, the next critical step is the incorporation of the phenyl substituent at the 3-position. Cross-coupling reactions are the premier methods for achieving this transformation, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. mdpi.comrsc.org This reaction typically involves the coupling of an organoboron reagent (like a phenylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com It is a highly versatile method for synthesizing biaryl compounds, such as this compound. mdpi.com

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com The reaction's success and efficiency can be influenced by various factors, including the choice of palladium catalyst, ligands, base, and solvent. nih.gov

Table 1: Key Components in Suzuki-Miyaura Reactions

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, Pd(OAc)₂ |

| Organoboron Reagent | Phenyl group source | Phenylboronic acid |

| Organic Halide/Triflate | Naphthalene electrophile | 3-Bromo-2-cyanonaphthalene |

| Base | Activates the organoboron reagent | K₂CO₃, Na₂CO₃, Cs₂CO₃ |

| Ligand | Stabilizes and activates the catalyst | Phosphine ligands (e.g., SPhos) |

Alternative Arylation Methods with Transition Metals

While palladium catalysis is dominant, other transition metals can also mediate the arylation of naphthalene systems. researchgate.net Transition metals like nickel, copper, cobalt, and iron have been explored as catalysts for Suzuki-Miyaura type reactions, sometimes offering advantages in terms of cost and reactivity. rsc.org These alternative methods provide a broader toolbox for chemists to synthesize this compound and other arylated naphthalene derivatives. The development of these alternative catalytic systems is an active area of research, aiming to provide more sustainable and economical synthetic routes.

Synthetic Pathways to this compound: A Strategic Overview

The synthesis of this compound, a polynuclear aromatic hydrocarbon (PAH) derivative, involves strategic methodologies for constructing the core naphthalene structure and introducing the critical nitrile functional group. These approaches are pivotal for accessing this and related compounds, which are of interest in materials science and as intermediates in organic synthesis. This article focuses on the specific synthetic strategies for introducing and transforming the nitrile group and the development of sustainable, green chemistry routes for its production.

Structure

3D Structure

Properties

CAS No. |

68376-10-3 |

|---|---|

Molecular Formula |

C17H11N |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

3-phenylnaphthalene-2-carbonitrile |

InChI |

InChI=1S/C17H11N/c18-12-16-10-14-8-4-5-9-15(14)11-17(16)13-6-2-1-3-7-13/h1-11H |

InChI Key |

GHPWVRQRKRWTTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2C#N |

Origin of Product |

United States |

Chemical Transformations and Reaction Mechanisms of 3 Phenylnaphthalene 2 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (SEAr) on the naphthalene core of 3-phenylnaphthalene-2-carbonitrile is influenced by the directing effects of both the phenyl and the nitrile substituents. The nitrile group at the C2 position is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects. libretexts.org Conversely, the phenyl group at the C3 position is a weakly activating, ortho-, para-directing group. organicchemistrytutor.com

The directing effects of these two substituents on the naphthalene ring can be either cooperative or conflicting at different positions.

Nitrile (-CN) group (at C2): Directs incoming electrophiles to the C4, C5, and C7 positions (meta positions). It deactivates the entire naphthalene system towards electrophilic attack.

Phenyl (-Ph) group (at C3): Directs incoming electrophiles to its ortho positions (C2 and C4) and para position (C1, relative to the point of attachment).

The outcome of an electrophilic substitution reaction is a balance of these electronic effects and steric hindrance. The C4 position is activated by the phenyl group (ortho) but also targeted meta by the nitrile group. The C1 position is para to the phenyl group's attachment point but ortho to the deactivating nitrile group. Attack at the second ring (positions C5, C6, C7, C8) is also possible, primarily directed by the deactivating nitrile group to C5 and C7.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-3-phenylnaphthalene-2-carbonitrile | The C4 position is activated by the ortho-directing phenyl group. While meta to the deactivating nitrile, the activation from the phenyl group is likely to dominate. msu.edulibretexts.org |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-3-phenylnaphthalene-2-carbonitrile | Similar to nitration, the directing influence of the phenyl group favors substitution at the C4 position. researchgate.net |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution on the second ring (e.g., at C6) or on the phenyl moiety | The naphthalene ring is deactivated by the nitrile group, potentially making it less reactive than benzene (B151609) under Friedel-Crafts conditions. libretexts.org The bulky acylium ion may favor the less sterically hindered positions on the second ring or the meta position of the phenyl group. youtube.com |

Nucleophilic Additions and Substitutions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, with an electrophilic carbon atom that is susceptible to nucleophilic attack. govinfo.gov This allows for several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org Heating this compound with an aqueous acid (e.g., H₂SO₄ or HCl) or base (e.g., NaOH) followed by acidic workup yields 3-phenylnaphthalene-2-carboxylic acid. The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed. youtube.com

Reduction to Amines: The nitrile group can be reduced to a primary amine, (3-phenylnaphthalen-2-yl)methanamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by protonation during workup. chemistrysteps.com Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) under a hydrogen atmosphere, can also achieve this reduction. nih.govnih.gov

Table 2: Transformations of the Nitrile Group in this compound

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis | 1. NaOH(aq), Heat 2. H₃O⁺ | 3-Phenylnaphthalene-2-carboxylic acid |

| Reduction | 1. LiAlH₄, Ether 2. H₂O | (3-Phenylnaphthalen-2-yl)methanamine |

| Grignard Reaction | 1. RMgBr, Ether 2. H₃O⁺ | (3-Phenylnaphthalen-2-yl)(R)ketone |

Derivatization Strategies via the Phenyl Moiety

The pendant phenyl group can also undergo electrophilic aromatic substitution. The naphthalene-2-carbonitrile substituent on the phenyl ring acts as an electron-withdrawing group due to the influence of the nitrile. This deactivates the phenyl ring and directs incoming electrophiles to the meta positions.

For instance, nitration of this compound under controlled conditions could potentially lead to the formation of 3-(3-nitrophenyl)naphthalene-2-carbonitrile. The deactivation of the phenyl ring by the naphthalene-2-carbonitrile substituent means that forcing conditions might be required for this substitution to occur, and it would be in competition with substitution on the naphthalene core itself. Selective functionalization would depend on fine-tuning the reaction conditions.

Oxidative and Reductive Transformations

Oxidative Transformations: Polycyclic aromatic hydrocarbons are susceptible to oxidation. govinfo.gov Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can lead to the cleavage of the aromatic rings. libretexts.orgmychemblog.com Oxidation of this compound would likely target the naphthalene core first, potentially leading to a phenyl- and cyano-substituted phthalic acid derivative after oxidative workup. jchps.com The phenyl ring is generally more resistant to oxidation than the naphthalene system.

Reductive Transformations: In addition to the reduction of the nitrile group, the aromatic naphthalene core can also be reduced. Catalytic hydrogenation with catalysts like palladium, platinum, or nickel under high pressure and temperature can reduce one or both rings of the naphthalene system. researchgate.net For example, hydrogenation of this compound could yield a tetralin derivative (3-phenyl-5,6,7,8-tetrahydronaphthalene-2-carbonitrile) by selective reduction of the unsubstituted ring. Under more forcing conditions, the substituted ring could also be reduced, potentially leading to decalin derivatives.

Rearrangement Pathways and Isomerization Dynamics

The synthesis of substituted naphthalenes can proceed through cyclization reactions where the intermediates are not fully aromatic. nih.gov A plausible route to this compound could involve the reaction of a precursor like a 2-(1-alkynyl)aryl aldehyde or a related species. acs.org For example, a reaction cascade involving the formation of an isoindole intermediate followed by an intramolecular Diels-Alder reaction and subsequent extrusion of a small molecule can lead to the naphthalene skeleton. nih.gov During these cyclization cascades, the system passes through non-aromatic, or "quasi-aromatic," intermediates before the final aromatization step that yields the stable naphthalene core.

Aryl migrations are known to occur in polycyclic aromatic systems, often under acidic conditions. For instance, acid-catalyzed isomerization can occur in phenylnaphthalenes. The mechanism is thought to proceed through the formation of an arenium ion (a sigma complex) by protonation of one of the aromatic carbons. Specifically, an ipso-protonation at the carbon bearing the phenyl group can lead to a carbocation intermediate. This intermediate can then undergo a 1,2-shift of the phenyl group to an adjacent carbon, followed by deprotonation to yield an isomeric phenylnaphthalene. rsc.org

In the case of this compound, an acid-catalyzed equilibrium could potentially be established with other isomers, such as 4-phenylnaphthalene-2-carbonitrile, via a phenyl group migration. The relative stability of the different isomers would determine the position of the equilibrium.

Studies of Reaction Intermediates and Transition States

The chemical transformations of this compound can proceed through highly reactive intermediates that dictate the final product distribution. Investigations into these transient species, though challenging, are essential for a complete mechanistic understanding.

Carbocation Formation and Reactivity

While direct studies on carbocation formation from this compound are not extensively documented in publicly available research, the principles of carbocation chemistry suggest potential pathways. The presence of the phenyl and naphthalene moieties provides sites where electrophilic attack or ionization could lead to the formation of a carbocationic intermediate.

For instance, in strongly acidic media or in the presence of Lewis acids, protonation of the naphthalene ring could occur, potentially leading to a resonance-stabilized carbocation. The stability of such an intermediate would be influenced by the positions of the phenyl and cyano substituents. The phenyl group at the 3-position can participate in resonance stabilization, delocalizing the positive charge across both the naphthalene and phenyl rings. Conversely, the electron-withdrawing nature of the cyano group at the 2-position would likely destabilize a nearby carbocation.

The reactivity of such a carbocation would be diverse. It could be trapped by nucleophiles, undergo rearrangement to a more stable carbocation, or be deprotonated to form a new unsaturated system. The specific outcome would be highly dependent on the reaction conditions and the nature of the reactants present.

| Potential Carbocation Formation Pathways | Influencing Factors | Potential Subsequent Reactions |

| Protonation of the naphthalene ring | Acid strength, Solvent | Nucleophilic attack, Rearrangement, Deprotonation |

| Reaction with electrophiles | Nature of the electrophile | Electrophilic aromatic substitution |

| Ionization of a suitable precursor | Leaving group ability | - |

Table 1: Hypothetical Carbocation Intermediates and Their Reactivity

It is important to note that these are postulated pathways based on general principles of organic chemistry, and dedicated experimental and computational studies would be necessary to confirm the formation and reactivity of carbocation intermediates in reactions involving this compound.

Aryne Intermediate Generation and Trapping

Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. The generation of a naphthyne (a naphthalene aryne) intermediate from a derivative of this compound is a plausible transformation under specific conditions.

One common method for generating arynes is the treatment of an ortho-dihaloaromatic compound with a strong base. While this compound itself is not a direct precursor, a suitably functionalized derivative, for instance, one bearing a leaving group and a hydrogen atom on adjacent positions of the naphthalene ring, could potentially generate a naphthyne.

Another modern and milder approach for aryne generation is the hexadehydro-Diels-Alder (HDDA) reaction. This involves the thermal or metal-catalyzed cyclization of a polyyne precursor. While not directly applicable to this compound, this methodology highlights the possibility of designing precursors that could lead to naphthyne intermediates within this structural framework.

Once generated, the naphthyne intermediate would be extremely electrophilic and would readily react with a variety of trapping agents. The presence of the phenyl and cyano groups would influence the regioselectivity of the trapping reaction. Nucleophiles would add to one of the two carbons of the formal triple bond, and the position of addition would be governed by both steric and electronic factors. For example, a nucleophile might preferentially attack the carbon atom further away from the bulky phenyl group.

| Method of Aryne Generation | Potential Precursor | Trapping Agents | Expected Products |

| Elimination from a di-substituted naphthalene | e.g., a halonaphthyl triflate | Dienes (e.g., furan), Nucleophiles (e.g., amines, alkoxides) | Cycloaddition adducts, Substituted naphthalenes |

| Hexadehydro-Diels-Alder (HDDA) Reaction | A polyyne-substituted naphthalene derivative | Internal or external nucleophiles/dienes | Complex polycyclic aromatic compounds |

Table 2: Potential Pathways for Aryne Intermediate Generation and Trapping

The trapping of such a naphthyne intermediate would provide a powerful synthetic tool for the construction of highly substituted and complex naphthalene derivatives. Further experimental investigation is required to explore the feasibility of generating and trapping aryne intermediates from precursors related to this compound.

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy of 3-Phenylnaphthalene-2-carbonitrile is expected to reveal a complex aromatic region. The spectrum would display signals corresponding to the eleven protons of the phenyl and naphthalene (B1677914) ring systems. The chemical shifts (δ) are anticipated to appear in the range of 7.0–8.5 ppm, a region characteristic of aromatic protons.

The protons on the naphthalene core would likely exhibit distinct multiplets due to spin-spin coupling with their neighbors. For instance, the proton at the C1 position is expected to be a singlet, being isolated. The protons at C4, C5, and C8 might appear as doublets or multiplets depending on their coupling with adjacent protons. The remaining naphthalene protons (H5, H6, H7) would form a complex multiplet system. The five protons of the phenyl group would also produce signals in the aromatic region, likely as overlapping multiplets.

Expected ¹H NMR Data for this compound (Predicted values based on analogous structures)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H1 | ~8.0-8.2 | s (singlet) |

| H4 | ~7.8-8.0 | d (doublet) |

| H5 | ~7.9-8.1 | d (doublet) |

| H6, H7 | ~7.4-7.7 | m (multiplet) |

| H8 | ~7.8-8.0 | d (doublet) |

| Phenyl H (ortho) | ~7.5-7.7 | m (multiplet) |

| Phenyl H (meta, para) | ~7.3-7.5 | m (multiplet) |

The Carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. For this compound, seventeen distinct signals are expected, corresponding to each unique carbon atom. The carbon atom of the nitrile group (C≡N) is anticipated to have a characteristic chemical shift in the range of 110–125 ppm. The quaternary carbons, including those at the points of substitution (C2, C3, and the phenyl C1') and the bridgehead carbons of the naphthalene ring, would also show distinct signals. The remaining aromatic carbons would resonate in the typical range of 120–150 ppm.

Expected ¹³C NMR Data for this compound (Predicted values based on analogous structures)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C≡N | 115-120 |

| C1 | 130-135 |

| C2 | 110-115 |

| C3 | 140-145 |

| C4 | 128-132 |

| Naphthalene Quaternary Carbons | 130-138 |

| Naphthalene CH Carbons | 125-130 |

| Phenyl Quaternary Carbon (C1') | 135-140 |

| Phenyl CH Carbons | 127-130 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the naphthalene and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It would be crucial for establishing the connectivity between the phenyl group and the naphthalene core, for instance, by showing a correlation from the ortho-protons of the phenyl ring to the C3 carbon of the naphthalene ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com

The IR spectrum of this compound is expected to show a sharp, intense absorption band around 2220–2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. libretexts.org Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations of the aromatic rings would produce a series of bands in the 1450–1600 cm⁻¹ region. libretexts.org

The Raman spectrum would also show the characteristic nitrile stretch, although its intensity can vary. Aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, often give rise to strong signals in the Raman spectrum, which would be expected in the 1000-1600 cm⁻¹ range for this compound.

Expected Vibrational Spectroscopy Data

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |

| Nitrile (C≡N) Stretch | 2220-2230 (strong, sharp) | 2220-2230 |

| Aromatic C=C Stretch | 1450-1600 (multiple bands) | 1450-1600 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₇H₁₁N, giving it a molecular weight of approximately 229.28 g/mol . In a high-resolution mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z value corresponding to its exact mass.

Under electron ionization (EI), the molecular ion is expected to be quite stable due to the extensive aromatic system. Common fragmentation pathways could include the loss of the nitrile group as a cyanide radical (•CN), leading to a fragment ion at m/z 203. Another possible fragmentation could involve the cleavage of the phenyl group.

Expected Mass Spectrometry Data

| Ion | m/z (Expected) | Description |

| [M]⁺˙ | ~229 | Molecular Ion |

| [M - CN]⁺ | ~203 | Loss of the nitrile group |

| [C₁₀H₇]⁺ | ~127 | Naphthalene fragment |

| [C₆H₅]⁺ | ~77 | Phenyl fragment |

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure Elucidation

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. Naphthalene itself has characteristic absorption bands in the UV region. The presence of the phenyl group and the nitrile group in conjugation with the naphthalene system is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted naphthalene. This is due to the extended π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum would likely show multiple absorption bands corresponding to π→π* transitions. Naphthalene derivatives are often fluorescent, exhibiting strong emission in the UV or blue region of the spectrum. nih.gov The extended conjugation in this compound would likely result in fluorescence at a longer wavelength compared to naphthalene. mdpi.com The study of its fluorescence properties, including quantum yield and lifetime, would provide further information about its excited state dynamics. nih.govmdpi.com

Expected Electronic Spectroscopy Data

| Spectroscopy | Expected Wavelength Range (nm) | Transition Type |

| UV-Vis Absorption | 250-350 | π→π |

| Fluorescence Emission | 350-450 | π→π |

Absorption Characteristics and Molar Extinction Coefficients

The study of a compound's absorption characteristics through UV-Visible spectroscopy is fundamental to understanding its electronic transitions. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For a given compound, the wavelength of maximum absorbance (λmax) corresponds to the energy required to promote an electron to a higher energy molecular orbital.

The Beer-Lambert Law is integral to this analysis, establishing a linear relationship between absorbance, concentration, and the path length of the light beam. This relationship is used to calculate the molar extinction coefficient (ε), a constant that is a unique measure of how strongly a chemical species absorbs light at a specific wavelength. A high molar extinction coefficient indicates a high probability of electronic transition. Naphthalene derivatives, particularly those with extended conjugation from substituents like a phenyl group, are known to possess significant absorption properties.

While the methodologies are well-established, specific experimental data for the λmax and molar extinction coefficients of this compound are not available in the public scientific literature reviewed for this article.

Table 1: Illustrative Absorption Data for this compound This table is an illustrative example of how absorption data would be presented. Specific values for this compound are not available in the cited literature.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| Dichloromethane | Data not available | Data not available |

| Cyclohexane | Data not available | Data not available |

Fluorescence Emission and Excitation Spectra

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of fluorescent molecules (fluorophores). Upon absorbing a photon of light, a fluorophore is elevated to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state before returning to the ground state by emitting a photon at a longer wavelength (lower energy).

The excitation spectrum is obtained by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. It typically mirrors the absorption spectrum. The emission spectrum is measured by exciting the molecule at a fixed wavelength (often the λmax from the absorption spectrum) and scanning the emitted light's intensity across a range of wavelengths. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. Naphthalene and its derivatives are well-known for their fluorescent properties.

Specific experimental data detailing the excitation and emission maxima, quantum yield, or Stokes shift for this compound could not be located in the reviewed scientific sources.

Table 2: Illustrative Fluorescence Properties of this compound This table illustrates how fluorescence data would be displayed. Specific values for this compound are not available in the cited literature.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

Fluorescence Quenching Studies

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. These studies provide information about the accessibility of fluorophores to quenchers and are valuable for understanding bimolecular interactions. The process can occur through dynamic (collisional) or static mechanisms.

In dynamic quenching, the quencher collides with the fluorophore in its excited state. In static quenching, a non-fluorescent complex forms between the fluorophore and the quencher in the ground state. The Stern-Volmer equation is commonly used to analyze dynamic quenching data, relating the decrease in fluorescence intensity to the concentration of the quencher. Such studies can reveal the nature of the interaction between the fluorophore and other molecules in its environment.

No specific fluorescence quenching studies involving this compound as the fluorophore were found in the reviewed literature.

Table 3: Illustrative Stern-Volmer Quenching Constants for this compound This table is a template for presenting quenching data. Specific experimental values for this compound are not available in the cited literature.

| Quencher | Solvent | Stern-Volmer Constant (KSV) (L mol⁻¹) | Quenching Mechanism |

|---|---|---|---|

| Nitromethane | Acetonitrile | Data not available | Data not available |

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. researchgate.net By irradiating a single crystal with an X-ray beam, a diffraction pattern of spots is generated. The positions and intensities of these spots are directly related to the arrangement of atoms within the crystal lattice.

This analysis provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation in the solid state. For a molecule like this compound, XRD would determine the dihedral angle between the phenyl and naphthalene rings, a key structural parameter influencing its electronic properties and crystal packing. Despite the power of this technique, a published single-crystal structure for this compound was not identified in the available literature. nih.gov

Table 4: Illustrative Crystallographic Data for this compound This table shows the typical parameters reported from a single-crystal XRD study. A crystal structure for this specific compound is not available in the cited literature.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₁N |

| Formula Weight | 253.30 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | Data not available |

Advanced Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)

Cyclic voltammetry (CV) is a potent electrochemical technique used to investigate the reduction and oxidation (redox) properties of a compound. It measures the current that develops in an electrochemical cell as the voltage is varied. A cyclic voltammogram plots current versus potential.

From the CV scan, one can determine the oxidation and reduction potentials of a molecule. These potentials are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), respectively. For electroactive species, CV can also provide information about the stability of the redox states and the reversibility of the electron transfer processes. The electrochemical behavior of naphthalene-based systems is of significant interest in materials science.

However, specific experimental data from cyclic voltammetry studies on this compound, including its redox potentials, are not reported in the scientific literature that was surveyed.

Table 5: Illustrative Electrochemical Data for this compound This table is an example of how electrochemical data would be presented. Specific values for this compound are not available in the cited literature.

| Solvent/Electrolyte | Scan Rate (mV/s) | E_ox (V vs. Fc/Fc⁺) | E_red (V vs. Fc/Fc⁺) |

|---|---|---|---|

| Dichloromethane / 0.1 M TBAPF₆ | 100 | Data not available | Data not available |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to determine the optimized geometry and electronic properties of phenylnaphthalene derivatives and related molecules. For instance, the structure of 1-phenylnaphthalene has been optimized using the DFT-B3LYP/6-31G* method, providing insights into bond lengths, bond angles, and the rotational barrier around the C-C bond connecting the phenyl and naphthalene (B1677914) moieties ias.ac.in. Similar levels of theory, such as B3LYP/6-311++G(d,p), have been used for the structural optimization of related naphthalene derivatives nih.gov. These studies indicate that the planarity of the naphthalene system and the dihedral angle of the phenyl group are key structural parameters.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability. For 1-phenylnaphthalene, the HOMO, LUMO, and the energy gap have been calculated as -5.73 eV, -0.96 eV, and 4.77 eV, respectively, using the DFT-B3LYP/6-31G* method ias.ac.in. The introduction of a cyano group, a strong electron-withdrawing group, is expected to influence these energy levels. Studies on other cyano-substituted aromatic compounds have shown that such substitutions can modulate the HOMO-LUMO gap and, consequently, the electronic and optical properties of the molecules rsc.orgresearchgate.net. The presence of the cyano group in the 2-position and the phenyl group in the 3-position of the naphthalene core would likely lead to a complex interplay of electronic effects that influence the frontier orbital energies.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.73 |

| LUMO | -0.96 |

| EHOMO−LUMO | 4.77 |

The conformation of 3-Phenylnaphthalene-2-carbonitrile is largely determined by the rotational freedom around the single bond connecting the phenyl group to the naphthalene core. The dihedral angle between the planes of the phenyl and naphthalene rings is a key conformational parameter. DFT calculations on 1-phenylnaphthalene have explored the rotational barrier around this C-C bond ias.ac.in. The presence of the cyano group at the adjacent position (C2) could introduce steric hindrance that influences the preferred conformation. Intramolecular interactions, such as C-H···N or C-H···π interactions, may also play a role in stabilizing certain conformations. Theoretical calculations on similar bicyclic and tricyclic aromatic systems have been used to determine the most stable conformations and to understand the interplay of steric and electronic effects nih.gov.

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions, including the formation of complex molecules like this compound.

The synthesis of phenylnaphthalenes can proceed through various reaction pathways. For instance, the synthesis of 2-phenylnaphthalenes from styryl-2-methoxybenzenes has been shown to proceed via a TFA-catalyzed C-C bond cleavage followed by an intermolecular [4+2]-Diels-Alder cycloaddition. Quantum chemical calculations were used to identify the transition state for this cycloaddition reaction and to trace the reaction mechanism rsc.org. Similarly, the formation of naphthalene from the reaction of a phenyl radical with 1,3-butadiyne has been studied using transition state theory (TST) to evaluate temperature- and pressure-dependent reaction rate constants kaust.edu.sa. The activation energies for such reactions are critical in determining the reaction feasibility and rate. For the Bamberger rearrangement, another reaction involving phenyl-containing compounds, DFT calculations have been used to determine activation energies for different proposed mechanisms beilstein-journals.org.

Reaction coordinate analysis involves mapping the energetic profile of a reaction as it proceeds from reactants to products through a transition state. This analysis provides a detailed picture of the changes in molecular geometry and energy during a chemical transformation. For the formation of naphthalene and its derivatives, potential energy surfaces have been generated using computational methods to identify low-energy reaction pathways nih.gov. For example, in the oxidation of naphthalene initiated by hydroxyl radicals, DFT has been used to study the reaction mechanisms, and kinetic rate constants were estimated using Transition State Theory researchgate.net. A detailed reaction coordinate analysis for the specific synthesis of this compound would involve identifying the key bond-forming and bond-breaking steps and calculating the energy changes along this pathway.

Based on a comprehensive review of the available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on This compound are not sufficiently available to construct an article that adheres to the specific and detailed outline provided. The search for scholarly articles and research data did not yield specific molecular dynamics simulations, QSAR/QSPR models, or in-depth theoretical photochemistry investigations for this particular compound.

While general methodologies and studies on structurally related compounds such as other cyanonaphthalenes, phenylnaphthalenes, and various polycyclic aromatic hydrocarbons (PAHs) exist, the strict constraint to focus solely on this compound prevents the inclusion of this information. Generating content without specific supporting data would lead to speculation and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to provide a thorough and scientifically accurate article for each of the requested subsections:

Theoretical Photochemistry and Excited State Dynamics:Research on the photochemistry of related naphthalene derivatives exists, but specific characterizations of the singlet and triplet states, or analyses of intersystem crossing pathways for this compound, are not available in the searched literature.

To fulfill the request as outlined would require dedicated computational research studies to be performed on this specific molecule. Without such studies, any generated article would be generic and not the detailed, compound-specific analysis requested.

Exploration of Functional Properties and Material Science Applications

Photoinitiator Systems for Photopolymerization and Additive Manufacturing

Derivatives of the naphthalene-2-carbonitrile scaffold have emerged as versatile components in photoinitiating systems, which are crucial for converting light energy into chemical energy to initiate polymerization. sigmaaldrich.com

Research has focused on 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives as effective photosensitizers for iodonium salts in bimolecular photoinitiating systems. nih.gov These systems are designed to operate under low-intensity UV and visible LED light sources. nih.govrsc.org The core principle of a Type II, or bimolecular, photoinitiator involves an excited state interaction between the photosensitizer (the naphthalene (B1677914) derivative) and a second molecule, the co-initiator (an iodonium salt), to generate the free radicals necessary for polymerization. sigmaaldrich.com The naphthalene derivatives absorb light in the near UV-A and visible ranges, a region where industrial light sources like LEDs operate but where traditional iodonium salts have poor absorption characteristics. nih.gov By acting as a photosensitizer, the naphthalene derivative effectively bridges this gap, absorbing the light energy and transferring it to the iodonium salt to initiate the chemical reaction. nih.gov

Studies have shown that incorporating electron-donating groups into the 1-amino-4-methyl-6-phenyl-naphthalene-2-carbonitrile structure enhances its photoinitiating efficacy. nih.gov The efficiency of these systems is often evaluated through fluorescence quenching studies, which measure the interaction between the excited sensitizer and the co-initiator. nih.gov

The bimolecular systems featuring 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives have demonstrated remarkable versatility, proving effective for several types of photopolymerization. rsc.org The kinetics of these processes are typically monitored using real-time FT-IR spectroscopy to track the conversion of monomers. nih.gov

Cationic Photopolymerization: These systems can initiate the polymerization of epoxide monomers (like cycloaliphatic epoxide monomer S105) and vinyl ether monomers. rsc.org For epoxide monomers, final conversion rates of around 40% have been achieved, which is comparable to commercially used sensitizers. nih.gov

Free-Radical Photopolymerization: They are also highly effective for the polymerization of acrylate monomers, such as Trimethylolpropane triacrylate (TMPTA). rsc.org

Thiol-Ene Photopolymerization: The systems have been successfully applied to thiol-ene polymerization processes, which involve the reaction between a thiol and an alkene (ene). rsc.orgnih.gov Monomers like 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TATATO) and trimethylolpropane tris(3-mercaptopropionate) (MERCAPTO) are used in these applications. rsc.org

Interpenetrating Polymer Networks (IPNs): The initiators can be used for hybrid curing, initiating the simultaneous cationic and radical polymerization of epoxide and acrylate monomer blends. This process leads to the formation of interpenetrating polymer networks (IPNs), which are advanced materials combining the properties of different polymer networks. nih.gov

Table 1: Monomer Conversion Rates with Naphthalene-Derivative Photoinitiating Systems This table summarizes the final conversion percentages for different monomers using bimolecular photoinitiating systems containing 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives and an iodonium salt (SpeedCure 938) under LED irradiation.

| Polymerization Type | Monomer Example | Light Source | Final Conversion (%) |

| Cationic | Cycloaliphatic Epoxide (S105) | LED 365 nm | ~40% |

| Cationic | Cycloaliphatic Epoxide (S105) | LED 405 nm | ~40% |

Data sourced from scientific research on novel photoinitiating systems. nih.gov

The efficiency and versatility of these naphthalene-based photoinitiating systems make them promising candidates for high-resolution 3D printing, particularly in vat photopolymerization techniques. nih.govchemistryviews.org High-resolution 3D printing enables the fabrication of complex objects with micro-scale features. researchgate.net The ability of these systems to perform effectively under low-power LEDs is a significant advantage for additive manufacturing, allowing for rapid and precise curing of resins. nih.gov By enabling the polymerization of diverse materials like epoxies and acrylates, these systems facilitate multimaterial 3D printing, where objects with distinct mechanical properties (e.g., rigid and flexible domains) can be fabricated in a single process. chemistryviews.org The development of such photoinitiators is crucial for advancing 3D printing technology for rapid prototyping and the manufacturing of complex, functional parts. nih.govresearchgate.net

Heat Transfer Fluid Development and Thermal Stability Assessment

Phenylnaphthalenes are being investigated as potential high-temperature heat transfer fluids, particularly for applications like concentrating solar power (CSP). ornl.govornl.gov The primary goal is to develop fluids that can operate at temperatures higher than the current 400°C maximum, which would increase the thermodynamic conversion efficiency of power systems. ornl.govornl.gov An ideal heat transfer fluid in this context must possess low vapor pressure and high resistance to thermal decomposition. ornl.gov

Studies on 1-phenylnaphthalene have shown promising results regarding its thermal stability. In laboratory tests, the compound showed no chemical change up to 400°C. ornl.gov When subjected to steady heating at 450°C for one week, some isomerization to 2-phenylnaphthalene was observed, but this was not accompanied by significant thermal breakdown products. ornl.govornl.gov However, at 500°C, evidence of conversion to other products like fluoranthene was noted. ornl.gov

Loop testing of 1-phenylnaphthalene at temperatures up to 450°C revealed that while the material is stable, it isomerizes at a slow rate. unt.edu In a closed-loop system, this isomerization can be problematic as the byproducts, which may have higher melting points, can condense on cooler surfaces, potentially leading to clogging and reduced performance over a long operational lifetime. unt.edu This suggests that while phenylnaphthalenes have high thermal stability, their long-term performance and isomerization behavior under operational conditions are critical factors for their application as heat transfer fluids. unt.edu

Table 2: Thermal Stability of 1-Phenylnaphthalene This table outlines the observed chemical changes in 1-phenylnaphthalene when subjected to various high-temperature conditions.

| Temperature | Duration | Observation |

| Up to 400°C | - | No chemical change |

| 450°C | 1 week (steady heating) | Isomerization to 2-phenylnaphthalene; no major breakdown products |

| 500°C | 1 week (steady heating) | Evidence of conversion to fluoranthene and other products |

| 290°C to 450°C | Thermal cycling | No apparent decomposition |

| Up to 450°C | Loop testing | Slow isomerization |

Data compiled from reports on phenylnaphthalene as a heat transfer fluid. ornl.govornl.govunt.edu

Luminescent Materials and Organic Light-Emitting Diodes (OLEDs) (Theoretical and Design Focus)

The design of novel organic molecules is central to the advancement of OLED technology. ossila.com The molecular structure of the emissive material dictates the color and efficiency of the device. ossila.com Naphthalene-based scaffolds, such as 3-Phenylnaphthalene-2-carbonitrile, represent a class of polycyclic aromatic hydrocarbons that can be theoretically considered for designing new luminescent materials.

The performance of an OLED material is governed by several factors, including its charge transport capabilities (hole and electron mobility) and its ability to undergo efficient radiative recombination. nih.gov For a molecule like this compound, a theoretical design approach would involve computational chemistry to predict key parameters:

Reorganization Energies: Lower reorganization energies for both holes (λh) and electrons (λe) are desirable for efficient charge transport.

Ionization Potentials and Electron Affinities: These values help determine the suitability of the material for specific layers within the OLED structure (e.g., hole transport layer, electron transport layer, or emissive layer).

Transfer Integrals: These calculations help predict the charge transfer rates between adjacent molecules. nih.gov

The rigid, planar structure of the naphthalene core, combined with the phenyl and nitrile substituents, could be tuned to achieve desired electronic properties. The nitrile group (-CN) is an electron-withdrawing group, which can influence the electron affinity and transport properties of the molecule. The phenyl group can be further functionalized to modulate the molecule's emission wavelength and quantum efficiency. The goal in designing new emitters is often to achieve narrow emission spectra (a small full-width at half-maximum) to improve color purity, a key requirement for next-generation displays. researchgate.netadelphi.edu While specific experimental data on this compound for OLEDs is not available, its core structure provides a valid theoretical framework for designing new emitters based on established principles of materials chemistry. nih.gov

Design of Naphthalene-Based Scaffolds for Molecular Recognition (Theoretical Framework)

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The design of synthetic receptors capable of recognizing and binding to specific guest molecules is a major goal in supramolecular chemistry. Naphthalene-based scaffolds offer a rigid and well-defined platform for the construction of such receptors.

The structure of this compound provides a theoretical basis for designing a molecular scaffold. The planar naphthalene surface can participate in π-π stacking interactions with other aromatic molecules. The phenyl and nitrile groups provide specific points for further functionalization.

A theoretical design framework for a molecular receptor based on this scaffold would involve:

Defining the Target: Identifying a specific guest molecule to be recognized (e.g., an electron-deficient aromatic compound, a metal ion, or a small organic molecule).

Introducing Recognition Sites: Modifying the scaffold by adding functional groups that can form specific non-covalent bonds (e.g., hydrogen bonds, electrostatic interactions, or hydrophobic interactions) with the target guest. For instance, hydrogen bond donors or acceptors could be attached to the phenyl ring.

Creating a Binding Cavity: Linking multiple naphthalene scaffolds together to create a pre-organized three-dimensional cavity that is sterically and electronically complementary to the shape and properties of the guest molecule.

Computational modeling would be essential in this design process to predict the binding affinity and selectivity of the proposed receptor for its target guest before any synthetic work is undertaken. The rigidity of the naphthalene unit is advantageous as it reduces the entropic penalty upon binding, potentially leading to stronger and more selective host-guest interactions.

Chiral Atropisomerism and Enantioselective Synthesis

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be isolated. This phenomenon is particularly prevalent in biaryl systems where bulky substituents restrict free rotation. In the case of this compound, the molecule possesses a C-C single bond connecting the phenyl and naphthalene rings. The potential for this compound to exhibit atropisomerism depends on the rotational energy barrier between the two aromatic systems.

The stability of atropisomers is classified based on the energy required for their racemization. This classification provides a framework for understanding the likelihood of isolating stable enantiomers of a given compound.

Table 1: Classification of Atropisomers Based on Rotational Energy Barrier

| Class | Rotational Barrier (kcal/mol) | Racemization Time |

| Class 1 | < 20 | Minutes or faster |

| Class 2 | 20 - 28 | 1 hour to a month |

| Class 3 | > 28 | 1 year or greater |

The enantioselective synthesis of axially chiral biaryls is a significant area of research in organic chemistry. Several strategies have been developed to achieve high enantioselectivity in the synthesis of these compounds. These methods often involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the product.

Key Approaches to Enantioselective Synthesis of Atropisomeric Biaryls:

Asymmetric Cross-Coupling Reactions: Utilizing chiral ligands in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) to favor the formation of one enantiomer.

Organocatalysis: Employing small organic molecules as chiral catalysts to control the atroposelective construction of the biaryl axis.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to one of the aryl precursors to direct the stereoselective formation of the biaryl bond, followed by the removal of the auxiliary.

Kinetic Resolution: Separating a racemic mixture of atropisomers by selectively reacting one enantiomer with a chiral reagent or catalyst.

The development of efficient enantioselective syntheses for compounds like this compound would be valuable for exploring their potential applications in areas such as chiral materials and asymmetric catalysis.

Development of Advanced Carbon Materials (e.g., Nanographene Precursors)

Nanographenes, which are nanoscale fragments of graphene, have garnered significant interest due to their unique electronic and optical properties, making them promising materials for next-generation electronics and optoelectronics. The properties of nanographenes are highly dependent on their precise atomic structure, including their size, shape, and edge-periphery. A "bottom-up" synthesis approach, starting from well-defined molecular precursors, offers precise control over the final nanographene structure.

This compound represents a potential precursor for the synthesis of nitrogen-doped nanographenes. The presence of the nitrile group (-C≡N) provides a source of nitrogen that can be incorporated into the graphene lattice during the cyclodehydrogenation process. Nitrogen doping is a key strategy for tuning the electronic properties of graphene-based materials, as it can introduce n-type charge carriers and modulate the bandgap.

The conversion of molecular precursors into nanographenes typically involves intramolecular and intermolecular C-C bond formation through cyclodehydrogenation reactions. These reactions are often carried out on a solid surface under ultra-high vacuum conditions (on-surface synthesis) or in solution using chemical reagents.

Table 2: Common Methods for Nanographene Synthesis from Molecular Precursors

| Synthesis Method | Description | Key Features |

| On-Surface Synthesis | Molecular precursors are deposited on a metallic surface (e.g., Au, Ag, Cu) and thermally annealed. The surface catalyzes the cyclodehydrogenation reactions. | High precision and control over the final structure. Allows for the synthesis of otherwise inaccessible structures. |

| Solution-Phase Synthesis | Precursors are subjected to chemical reagents (e.g., FeCl₃, DDQ) that promote oxidative C-C bond formation. | Scalable for larger quantities of material. The choice of solvent and oxidant is crucial. |

The structure of this compound, with its phenyl and naphthalene units, provides a polycyclic aromatic framework that can be extended and planarized. The nitrile group can participate in the cyclization process, leading to the formation of a nitrogen-containing heterocyclic ring within the final nanographene structure. This would result in a nitrogen-doped nanographene with precisely placed nitrogen atoms.

The specific topology of the resulting nitrogen-doped nanographene would depend on the cyclization pathways that are favored during the reaction. Different reaction conditions could potentially lead to different final structures with distinct properties. The development of synthetic routes utilizing precursors like this compound could open up new avenues for the rational design and synthesis of novel nitrogen-doped nanographenes with tailored functionalities for advanced material applications.

Structure Property Relationship Studies and Molecular Design Principles

Influence of Substituent Effects on Spectroscopic Characteristics

The spectroscopic properties of 3-phenylnaphthalene-2-carbonitrile are highly sensitive to the nature and position of substituents on both the phenyl and naphthalene (B1677914) rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the absorption and emission spectra of the molecule.

Generally, the introduction of silyl groups at various positions on a naphthalene chromophore leads to a bathochromic shift, moving the absorption maxima to longer wavelengths, and an increase in fluorescence intensities. mdpi.comresearchgate.net Similarly, extending the π-conjugated system in naphthalimide derivatives, which share the core naphthalene structure, through the addition of groups like methoxy arylethynyl, has been shown to result in high fluorescence quantum yields and efficient photoinduced charge transfer. rsc.org

The electronic absorption spectra of substituted 1-phenylazonaphthalen-2-ol derivatives, another related class of compounds, exhibit two main bands. semanticscholar.org A shorter wavelength band in the UV region is attributed to π–π* transitions of the aromatic system, while a longer wavelength band is assigned to an n–π* transition with significant charge-transfer character. semanticscholar.org The position and intensity of these bands are influenced by the substituents.

To illustrate these principles, the following table presents hypothetical data based on observed trends in related naphthalene derivatives:

| Substituent on Phenyl Ring | Substituent on Naphthalene Ring | Expected λmax (abs) (nm) | Expected λmax (em) (nm) | Expected Quantum Yield (ΦF) |

| -H | -H | 330 | 400 | 0.40 |

| -OCH3 (EDG) | -H | 345 | 420 | 0.55 |

| -NO2 (EWG) | -H | 360 | 450 (quenched) | 0.10 |

| -H | -Si(CH3)3 | 340 | 415 | 0.50 |

| -H | -CN (EWG) | 355 | 440 | 0.30 |

This table is illustrative and presents expected trends based on studies of analogous naphthalene compounds.

Impact of Substitution Position on Molecular Conformation and Reactivity

The position of substituents on the this compound framework not only affects its electronic properties but also its molecular conformation and chemical reactivity. The steric hindrance and electronic effects introduced by substituents can dictate the preferred spatial arrangement of the phenyl and naphthalene rings, which in turn influences the molecule's photophysical behavior and reactivity.

In a broader context of aromatic compounds, the position of substituents is known to have a significant impact. For instance, in disubstituted benzanthrone derivatives, the nucleophilic substitution of a bromine atom is facilitated by the presence of a nitro group, indicating a strong electronic influence of substituents on reactivity. mdpi.com

The reactivity of the naphthalene core itself is subject to substituent effects. For example, the reaction of naphthalene and its derivatives with hydroxyl radicals in the gas phase is a complex process influenced by the nature and position of substituents. semopenalex.org

Rational Design of Derivatives for Tuned Optical or Electronic Properties

The systematic understanding of structure-property relationships allows for the rational design of this compound derivatives with tailored optical and electronic properties. By strategically placing specific functional groups, it is possible to fine-tune the absorption and emission wavelengths, fluorescence quantum yield, and other photophysical parameters for specific applications.

For example, to achieve a red-shift in the emission spectrum for bioimaging applications, one might introduce strong electron-donating groups on the phenyl ring and electron-withdrawing groups on the naphthalene moiety to enhance intramolecular charge transfer (ICT). The synthesis of naphthalene chalcone derivatives has demonstrated that intramolecular charge transfer is a key process influencing their fluorescence properties. nih.gov

The following table outlines some rational design strategies for tuning the properties of this compound:

| Desired Property | Design Strategy | Example Substituents |

| Blue-shifted Emission | Decrease π-conjugation | Introduce bulky, non-conjugated groups |

| Red-shifted Emission | Increase π-conjugation and/or ICT | Add EDGs and EWGs at appropriate positions; extend the aromatic system |

| High Quantum Yield | Rigidify the structure to reduce non-radiative decay | Introduce sterically hindering groups to lock conformation; cyclization |

| Enhanced Two-Photon Absorption | Create a symmetric D-π-A-π-D or A-π-D-π-A structure | Symmetrical substitution with donor (D) and acceptor (A) groups |

| Improved Electron Transport | Lower the LUMO energy level | Introduce strong electron-withdrawing groups |

| Improved Hole Transport | Raise the HOMO energy level | Introduce strong electron-donating groups |

Computational Screening and Virtual Library Design for Specific Functions

Computational chemistry plays a pivotal role in the modern design of functional molecules. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict the electronic and spectroscopic properties of this compound derivatives before their synthesis. banglajol.info This computational pre-screening saves significant time and resources.

Virtual screening of large chemical libraries is a powerful tool for identifying new lead compounds with desired properties. nih.govnih.gov A virtual library of this compound derivatives can be generated by systematically varying substituents at different positions. The properties of each molecule in the library can then be calculated, and the most promising candidates can be selected for experimental validation.

The general workflow for computational screening and virtual library design involves:

Core Scaffold Selection: Starting with the this compound core.

Virtual Library Generation: In-silico synthesis of a large number of derivatives by adding a wide range of substituents at various positions.

Property Calculation: High-throughput quantum chemical calculations to predict key properties such as HOMO-LUMO gap, absorption and emission spectra, and dipole moments.

Filtering and Ranking: The virtual library is filtered based on predefined criteria for the desired application (e.g., emission in a specific wavelength range, high quantum yield). The remaining candidates are ranked based on their predicted performance.

Experimental Validation: The top-ranked compounds are synthesized and their properties are experimentally measured to validate the computational predictions.

This approach has been successfully used in various fields, including drug discovery and materials science, to accelerate the discovery of new functional molecules. nih.govnih.gov

Emerging Research Avenues and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex aromatic structures such as 3-Phenylnaphthalene-2-carbonitrile is poised to benefit significantly from the integration of flow chemistry and automated synthesis platforms. Continuous flow processes offer substantial advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and improved scalability and reproducibility. rsc.org For the multi-step synthesis of this compound and its derivatives, flow technology can enable the telescoping of reaction sequences, minimizing manual handling and purification steps.

Automated synthesis platforms, which combine robotic handling with continuous flow modules, further accelerate the discovery and development of novel derivatives. youtube.com These systems allow for high-throughput experimentation, where numerous reaction variables—such as catalysts, solvents, and temperatures—can be screened rapidly to identify optimal conditions. nih.gov This approach is particularly valuable for optimizing key bond-forming reactions in the synthesis of the 3-phenylnaphthalene scaffold, such as Suzuki or Stille cross-couplings.

| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |

| Heat & Mass Transfer | Often inefficient, leading to hotspots and concentration gradients. | Superior control due to high surface-area-to-volume ratios. rsc.org |

| Safety | Handling of hazardous reagents and intermediates at large scale poses risks. | Small reactor volumes enhance safety by minimizing the quantity of hazardous material at any given time. |

| Scalability | Scaling up can be non-linear and require significant re-optimization. | Linear scalability by extending operational time or using parallel reactors. |

| Reproducibility | Can be variable between batches due to manual inconsistencies. | High reproducibility through precise, computer-controlled parameters. youtube.com |

| Derivative Libraries | Slow, sequential synthesis of individual compounds. | Rapid, parallel, or sequential synthesis for creating large libraries of derivatives. nih.gov |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Process Analytical Technology (PAT) is becoming indispensable for modern chemical manufacturing, enabling real-time understanding and control of reaction processes. For the synthesis of this compound, advanced spectroscopic probes can provide continuous, in-situ data on reaction kinetics, intermediate formation, and product purity.

Techniques such as Raman and mid-infrared (mid-IR) spectroscopy are particularly powerful. rsc.orgoup.com For instance, a Raman probe could monitor the vibrational frequency of the nitrile (C≡N) group to track the progress of a cyanation reaction in real time. Similarly, IR spectroscopy can follow the disappearance of starting materials and the appearance of the product's characteristic fingerprint. oup.com Flow-NMR spectroscopy is another emerging technique that provides detailed structural information non-invasively during a reaction. rsc.org This real-time data allows for precise control over reaction parameters, leading to improved yields, higher purity, and a deeper mechanistic understanding of the synthesis. rsc.org

| Spectroscopic Probe | Information Provided for Synthesis | Advantages for Process Control |

| Raman Spectroscopy | Monitors key functional group vibrations (e.g., C≡N stretch, aromatic C=C bonds). rsc.org | Non-invasive, compatible with various solvents and reaction conditions. |

| FTIR/ATR Spectroscopy | Tracks concentration changes of reactants, intermediates, and products through their unique infrared "fingerprints". oup.comoup.com | Highly sensitive and provides rich structural information. |

| Flow-NMR Spectroscopy | Provides detailed, unambiguous structural data on all species in the reaction mixture. rsc.org | Quantitative and structurally definitive, aiding in kinetic and mechanistic studies. |

| UV-Vis Spectroscopy | Monitors changes in conjugation of the aromatic system as the naphthalene (B1677914) framework is formed. | Simple, cost-effective, and useful for tracking highly conjugated systems. |

Machine Learning and Artificial Intelligence in Compound Design and Synthesis Optimization

| AI / ML Application | Objective | Potential Impact on this compound |

| Generative Molecular Design | Discover novel molecules with desired properties. | Propose new derivatives with enhanced electronic or optical properties for materials science applications. technologynetworks.comacs.org |

| Retrosynthesis Prediction | Identify efficient and viable synthetic pathways. | Suggest novel and more sustainable routes to the core 3-phenylnaphthalene scaffold. |

| Reaction Outcome Prediction | Forecast the yield and selectivity of a reaction under given conditions. | Optimize the synthesis by predicting the best catalyst, solvent, and temperature without extensive experimentation. beilstein-journals.org |

| Automated Data Analysis | Interpret complex data from high-throughput experiments. | Rapidly analyze screening results to build robust models for synthesis optimization. nih.gov |

Exploration of Novel Catalytic Systems for Derivatization

The functionalization of the this compound core is key to unlocking new applications. While traditional cross-coupling methods are effective, emerging catalytic technologies offer more direct and sustainable routes for creating derivatives.

One of the most promising areas is C–H activation, which allows for the direct functionalization of the carbon-hydrogen bonds on the naphthalene and phenyl rings. rsc.orgresearchgate.netacs.org This strategy avoids the need for pre-functionalized starting materials (like halides or boronic acids), making the synthesis more atom-economical. For instance, a directing group could be temporarily installed to guide a metal catalyst to selectively functionalize a specific C–H bond on the scaffold. researchgate.netnih.gov

Photoredox catalysis is another frontier, using light to drive chemical reactions under mild conditions. This approach could enable novel transformations of the this compound structure, such as the introduction of alkyl or trifluoromethyl groups, that are difficult to achieve with traditional thermal methods. researchgate.net Furthermore, research into catalysts based on earth-abundant and non-toxic metals like iron or nickel offers a greener alternative to precious metal catalysts like palladium. rsc.org

| Catalytic System | Description | Potential Derivatization of this compound |